molecular formula C13H7Cl3FNO B5769947 2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

Cat. No.: B5769947
M. Wt: 318.6 g/mol
InChI Key: ZRWQETOWNBQXIZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidation of the benzamide moiety can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, room temperature to reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

    Substitution: Formation of substituted benzamides with different nucleophiles.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or reduced benzamide derivatives.

Scientific Research Applications

Chemistry: 2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways is of particular interest in medicinal chemistry.

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of electron-withdrawing groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    2,4-dichlorobenzamide: Shares the benzamide core structure but lacks the fluorine and additional chlorine substituents.

    4-chloro-2-fluorobenzamide: Similar structure but with fewer chlorine atoms.

    2,4-dichloro-N-(2-chloro-4-trifluoromethylphenyl)benzamide: Contains a trifluoromethyl group instead of a fluorine atom.

Uniqueness: 2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide is unique due to the specific arrangement of chlorine and fluorine atoms, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWQETOWNBQXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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